2-(Naphthalen-1-yl)phenol

Photochemistry ESIPT o-hydroxybiaryls

Regioisomer-specific photochemistry fails with 3-phenyl-2-naphthol or 1-phenyl-2-naphthol-only the 1-naphthyl-2-phenol architecture enables ESIPT-driven photocyclization to dihydrobenzoxanthenes. - **Preparative yield**: ~80% with combined Φ = 0.34 (vs. bis-naphthyl analog Φ=0.15) - **Distinct photophysics**: fs-resolved S1 lifetimes 437/617 fs; ESIPT-2 barrier 0.9 kcal/mol - **SAR reference point**: Monohydroxy scaffold for tyrosinase/kinase inhibitor deconvolution - **Supply**: Research quantities 250 mg-10 g, ≥95-98% purity, ambient storage

Molecular Formula C16H12O
Molecular Weight 220.26 g/mol
CAS No. 101277-90-1
Cat. No. B3045006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)phenol
CAS101277-90-1
Molecular FormulaC16H12O
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3O
InChIInChI=1S/C16H12O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11,17H
InChIKeyNTRXCTZXSALJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Naphthalen-1-yl)phenol – Chemical Identity & Physicochemical Profile


2-(Naphthalen-1-yl)phenol (CAS 101277-90-1; synonym 1-(2-hydroxyphenyl)naphthalene) is a C16H12O ortho-hydroxybiaryl comprising a phenol ring coupled at the 1-position of naphthalene [1]. Its computed LogP of 4.21–4.41, a single hydrogen-bond donor (phenolic OH), a single rotatable bond, and a predicted pKa of 9.82 ± 0.30 distinguish it physicochemically from both 1-naphthol (pKa ~9.3) and 2-phenylphenol (pKa ~9.5–10.0) . The compound is commercially available from multiple suppliers at ≥95–98% purity in research-grade quantities (250 mg–10 g), typically stored at room temperature .

Why o-Hydroxybiaryl Analogs Cannot Substitute


The ortho-hydroxybiaryl class encompasses structurally similar compounds (e.g., 2-phenylphenol, 1-phenyl-2-naphthol, 3-phenyl-2-naphthol, and 6-(3-hydroxyphenyl)-2-naphthol), yet their photochemical reactivity diverges categorically: 3-phenyl-2-naphthol and 1-phenyl-2-naphthol are photoinert, whereas 2-(naphthalen-1-yl)phenol undergoes efficient excited-state intramolecular proton transfer (ESIPT) to both the 2′- and 7′-positions of the naphthalene ring, enabling unique photocyclization chemistry that is entirely absent in the photoinert regioisomers [1]. In biological contexts, the naphthalen-1-yl substitution pattern confers enzyme-inhibitory profiles distinct from the 2-naphthyl and 6-(3-hydroxyphenyl)-2-naphthol scaffolds; tyrosinase inhibition IC50 values vary by orders of magnitude depending on the regiochemistry and hydroxylation pattern of the phenyl-naphthalene core [2]. Generic substitution based solely on molecular formula or phenol/naphthol functional group similarity ignores these regioisomer-specific photochemical and biological activity cliffs.

Quantitative Differentiation vs. Closest Analogs


ESIPT Photoreactivity vs. Photoinert Regioisomers

In a direct head-to-head study of five benzannelated 2-phenylphenol derivatives, 2-(1-naphthyl)phenol (compound 12) underwent excited-state proton transfer (ESPT) to both the 2′- and 7′-positions of the naphthalene ring, generating quinone methide intermediates that either reverted via reverse proton transfer or underwent electrocyclic ring closure to dihydrobenzoxanthenes. In contrast, 3-phenyl-2-naphthol (10) and 1-phenyl-2-naphthol (11) were completely photoinert under identical conditions [1][2].

Photochemistry ESIPT o-hydroxybiaryls

S1 Excited-State Lifetime and Dual-Conformer Dynamics

Non-adiabatic dynamics simulations in vacuum revealed that 2-(1-naphthyl)phenol possesses two ground-state minimum-energy conformers (S0-ENOL-1 and S0-ENOL-2) with distinct S1 lifetimes and ESIPT pathways. Upon excitation, 58.8% of trajectories from S0-ENOL-1 funnel through a keto-type conical intersection, with an S1 lifetime of 437 fs; S0-ENOL-2 exhibits a longer S1 lifetime of 617 fs and undergoes a previously unobserved ESIPT-2 pathway over a 0.9 kcal mol⁻¹ barrier [1]. For 2-phenylphenol, ESIPT quantum efficiency is significantly lower (Φ D-exchange = 0.041) due to an unfavorable ground-state conformation [2].

Photophysics ESIPT dynamics Non-adiabatic simulations

Tyrosinase Inhibition: Regioisomeric Scaffold Comparison

The 1-naphthyl substitution pattern of 2-(naphthalen-1-yl)phenol positions it within the broader class of phenyl-naphthalene tyrosinase inhibitors, where regiochemistry dramatically modulates potency. Hydroxyl-substituted 2-phenyl-naphthalenes (isosteres of oxyresveratrol) exhibit mushroom tyrosinase IC50 values spanning three orders of magnitude: from 0.034 μM (compound 13) to 16.52 μM (compound 10, the resveratrol isostere) [1]. The regioisomeric 6-(3-hydroxyphenyl)-2-naphthol scaffold (HPN), where the phenol is attached at the 6-position of 2-naphthol, shows IC50 = 15.2 μM against mushroom tyrosinase [2]. While the specific IC50 of the target compound for tyrosinase has not been reported, its 1-naphthyl-2-phenol architecture is structurally distinct from both the 2-phenyl-naphthalene and 6-(3-hydroxyphenyl)-2-naphthol series, predicting a different SAR profile [3].

Tyrosinase inhibition Skin-lightening Enzyme kinetics

Photocyclization Efficiency vs. Bis-Naphthyl Analog

A direct comparative study of photocyclization efficiency demonstrated that 2-(1-naphthyl)phenol (compound 10 in the thesis nomenclature) is more effective at photocyclization than its 2,6-di(1-naphthyl)phenol analog (compound 14). UV-Vis spectroscopy at 254 nm showed that photocyclization was more effective for the mono-naphthyl compound, while the quantum yield of photocyclization for 14 was determined to be 0.15 [1]. This indicates that adding a second naphthalene substituent at the 6-position does not enhance—and may sterically impede—the photocyclization reaction, making the mono-substituted target compound the preferred substrate for photocyclization-based synthetic applications.

Photocyclization Quantum yield Steric effects

pKa and pH-Dependent Reactivity Profiling

The predicted pKa of 2-(naphthalen-1-yl)phenol is 9.82 ± 0.30, which is higher (less acidic) than 1-naphthol (pKa ~9.3) but falls within the range reported for 2-phenylphenol (pKa ~9.5–10.0) [1]. This intermediate acidity is consistent with the compound's demonstrated ESIPT capability: the phenol must be sufficiently acidic in the excited state (enhanced acidity upon excitation) to transfer a proton to the naphthyl carbon acceptors, yet not so acidic that ground-state deprotonation competes with photochemical pathways. The naphthalen-1-yl substituent imparts a distinct electronic environment compared to both the unsubstituted naphthol and the phenyl-substituted phenol, which directly influences pH-dependent fluorescence, ESIPT efficiency, and solvent-mediated proton transfer behavior [2].

pKa Acidity Proton transfer

Kinase Inhibitor Scaffold Potential

Patent literature explicitly identifies phenol- and hydroxynaphthalene-based compounds encompassing the 2-(naphthalen-1-yl)phenol scaffold as privileged structures for modulating protein kinase function [1]. The compound's ortho-hydroxybiaryl architecture permits both hydrogen-bond donor interactions (phenolic OH) and hydrophobic π-stacking (naphthalene ring) within kinase ATP-binding pockets, a pharmacophoric feature shared with but geometrically distinct from the 6-(3-hydroxyphenyl)-2-naphthol class of 17β-HSD1 inhibitors, which achieved IC50 values as low as 8–20 nM after optimization [2]. While no kinase IC50 data are yet published for the unsubstituted target compound, its position as the minimal scaffold within this patent-protected chemical space makes it the logical starting material for medicinal chemistry exploration of kinase-targeted naphthalene-phenol hybrids.

Protein kinase inhibition Drug discovery Phenol-naphthalene scaffold

High-Value Research Applications


Photochemical Synthesis of Benzoxanthene Derivatives

2-(Naphthalen-1-yl)phenol is the requisite substrate for ESIPT-driven photocyclization to dihydrobenzoxanthenes, a reaction that proceeds with ~80% preparative yield and combined quantum efficiency of Φ ≈ 0.34 [1]. Photoinert regioisomers (3-phenyl-2-naphthol, 1-phenyl-2-naphthol) cannot be substituted because they lack ESIPT competence entirely [2]. The mono-naphthyl substitution pattern is more efficient than the bis-naphthyl analog (2,6-di(1-naphthyl)phenol; photocyclization Φ = 0.15), making the target compound the optimal stoichiometric choice for preparative-scale photochemical synthesis [3].

Fluorescent Probe & Photostabilizer Development

The dual ground-state conformers of 2-(naphthalen-1-yl)phenol undergo distinct ESIPT pathways with fs-resolved S1 lifetimes (437 fs and 617 fs) and a defined ESIPT-2 barrier of 0.9 kcal mol⁻¹ [4]. This rich, tunable photophysics—absent in the simpler 2-phenylphenol system (Φ D-exchange = 0.041)—enables the design of wavelength-ratiometric fluorescent sensors and photostabilizers where the ESIPT branching ratio can be modulated by solvent, pH, or substituent effects [5]. The predicted pKa of 9.82 favors the neutral phenol form at physiological pH, ensuring ESIPT competence in biological imaging contexts .

Medicinal Chemistry: Kinase-Targeted Hybrid Scaffold

As the minimal, commercially available scaffold within the patent-protected chemical space of phenol-hydroxynaphthalene protein kinase modulators (WO2002096867), 2-(naphthalen-1-yl)phenol provides an unsubstituted core for systematic SAR exploration [6]. The related 6-(3-hydroxyphenyl)-2-naphthol class has yielded 17β-HSD1 inhibitors with IC50 values of 8–20 nM, demonstrating the drug-discovery potential of the hydroxyphenyl-naphthalene architecture [7]. The 1-naphthyl-2-phenol regiochemistry of the target compound offers a complementary vector for kinase hinge-region binding that is inaccessible from the 6-substituted-2-naphthol series.

Tyrosinase Inhibitor Lead Optimization

The phenyl-naphthalene tyrosinase inhibitor class exhibits IC50 values spanning 0.034–55.61 μM depending on hydroxylation pattern and regiochemistry [8]. While the unsubstituted 2-(naphthalen-1-yl)phenol has not been directly assayed, its monohydroxy 1-naphthyl-2-phenol architecture is structurally distinct from both the polyhydroxylated high-potency leads (IC50 = 0.034 μM) and the moderate-potency 6-(3-hydroxyphenyl)-2-naphthol (IC50 = 15.2 μM) [9]. This positions the target compound as a unique monohydroxy reference point for deconvoluting the contribution of individual hydroxyl groups to tyrosinase inhibition potency and selectivity.

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